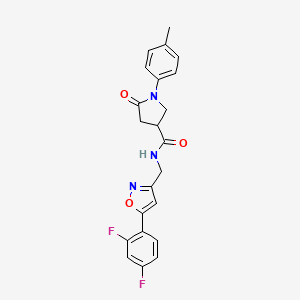

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

描述

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a p-tolyl group at the 1-position and a carboxamide-linked isoxazole moiety at the 3-position. The isoxazole ring is further functionalized with a 2,4-difluorophenyl group at its 5-position.

属性

IUPAC Name |

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O3/c1-13-2-5-17(6-3-13)27-12-14(8-21(27)28)22(29)25-11-16-10-20(30-26-16)18-7-4-15(23)9-19(18)24/h2-7,9-10,14H,8,11-12H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYVVTBVNFDRJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by several functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of 411.4 g/mol. The presence of an isoxazole ring, a pyrrolidine moiety, and a difluorophenyl substituent enhances its lipophilicity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 411.4 g/mol |

| CAS Number | 1021265-13-3 |

Anticonvulsant Activity

Preliminary studies have indicated that this compound exhibits anticonvulsant properties. Animal model studies demonstrated a significant reduction in seizure frequency, suggesting potential therapeutic applications in epilepsy management.

Antimicrobial Activity

Compounds containing isoxazole rings are often associated with antimicrobial properties. Research suggests that this compound may inhibit bacterial growth through interference with essential microbial processes. The difluorophenyl group may enhance these effects by optimizing binding interactions with target proteins involved in bacterial metabolism.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Isoxazole derivatives have been reported to exhibit such properties, possibly through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). Further investigation into its mechanism could elucidate its role in inflammatory pathways.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes, modulating biological pathways associated with its therapeutic effects. Molecular docking studies indicate favorable interactions between the compound's aromatic rings and amino acid residues in target proteins .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

- Antitumor Activity : Research on related isoxazole derivatives has shown promising antitumor effects in various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma models. These studies highlight the potential for further development of this compound as an anticancer agent .

- In vitro Studies : A comparative study evaluated the antiproliferative activity of various derivatives against human cancer cell lines. Results indicated that modifications to the isoxazole structure significantly influenced biological potency, suggesting that structural optimization could enhance the efficacy of this compound .

科学研究应用

Medicinal Chemistry

The compound is primarily studied for its potential biological activities . Its structural features, including the isoxazole ring and difluorophenyl group, suggest significant interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of isoxazole compounds can exhibit anticancer properties . For instance, studies have shown that similar compounds can induce cytotoxicity in cancer cell lines such as MCF-7 and MDA-MB231, with IC50 values indicating effective inhibition of cell growth . The mechanism often involves the modulation of cell signaling pathways and apoptosis induction.

Anti-inflammatory Properties

Compounds containing isoxazole rings have been reported to possess anti-inflammatory effects . In vitro studies have demonstrated that certain derivatives can inhibit lipoxygenase activity and reduce lipid peroxidation, which are crucial in inflammatory responses . The ability to modulate these pathways positions this compound as a candidate for developing anti-inflammatory drugs.

Neuropharmacology

The compound has been investigated for its potential anticonvulsant properties . In animal models of epilepsy, related isoxazole derivatives demonstrated efficacy in reducing seizure activity, suggesting a possible application in treating epilepsy. The unique combination of the isoxazole structure with other moieties enhances its pharmacological profile.

Synthesis and Derivatives

The synthesis of this compound involves multistep reactions that yield high purity and yield rates. The presence of functional groups allows for further modifications to create analogs with enhanced or diversified biological activities. For example:

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- A study on oxazolone derivatives showed significant inhibition of lipid peroxidation and proteolytic activity, indicating potential therapeutic applications in oxidative stress-related conditions .

- Another investigation into the synthesis of isoxazole carboxamides revealed promising anticancer activity against various cell lines, supporting further exploration into their medicinal properties .

相似化合物的比较

Table 1: Structural Comparison of Key Analogs

Key Observations:

Heterocycle Influence: The target compound and –4 analogs utilize an isoxazole ring, whereas and compounds employ 1,3,4-thiadiazole or pyridine cores. Thiadiazoles and pyridines may alter electronic properties and binding kinetics due to differences in aromaticity and lone-pair availability .

Pyrrolidine Substituents :

- The p-tolyl group (methyl para-substituted phenyl) in the target compound may improve lipophilicity and membrane permeability relative to ’s unsubstituted phenyl group. However, ’s 3-methoxyphenyl substituent could confer hydrogen-bonding capacity via the methoxy oxygen .

Molecular Weight Trends :

- The target compound’s higher molecular weight (~440.4 g/mol) compared to (379.4 g/mol) reflects the added fluorine atoms and p-tolyl group, which may influence pharmacokinetic properties such as volume of distribution .

Functional Implications of Structural Differences

- Fluorination Patterns: The 2,4-difluorophenyl group in the target compound and analog may enhance resistance to oxidative metabolism compared to mono-fluorinated or non-fluorinated analogs, as seen in marketed fluorinated drugs like ciprofloxacin .

常见问题

Basic: What synthetic methodologies are recommended for preparing N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide?

Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves:

- Reacting a thiol-containing intermediate (e.g., 5-(2,4-difluorophenyl)isoxazole-3-thiol) with a chloro-methylpyrrolidine precursor in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF at room temperature .

- Purification steps may include column chromatography or recrystallization. Key parameters to optimize include solvent choice (DMF vs. acetonitrile), stoichiometry of reagents, and reaction time.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the integration of aromatic protons (e.g., 2,4-difluorophenyl) and pyrrolidine carboxamide backbone .

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions, as demonstrated for structurally analogous pyrrolidine-carboxamide derivatives .

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]⁺ ion).

Advanced: How can researchers resolve contradictory yield data when varying substituents on the isoxazole or pyrrolidine rings?

Answer:

Contradictions often arise from steric hindrance or electronic effects. Methodological approaches include:

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify rate-limiting steps .

- Computational Modeling : Use DFT calculations to predict reactivity of substituents (e.g., electron-withdrawing fluorine groups) .

- Base Optimization : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) for hindered substrates .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting enzyme inhibition?

Answer:

- Core Modifications : Introduce substituents at the 2,4-difluorophenyl or p-tolyl groups to assess steric/electronic effects on binding .

- Bioisosteric Replacement : Replace the isoxazole ring with 1,2,4-oxadiazole (as in related compounds) to evaluate potency changes .

- Enzymatic Assays : Test inhibitory activity against targets like human neutrophil elastase, using fluorogenic substrates and IC₅₀ determination .

Advanced: How can molecular docking be applied to predict binding modes of this compound with potential biological targets?

Answer:

- Ligand Preparation : Generate 3D conformers of the compound using software like OpenEye Toolkits .

- Target Selection : Prioritize enzymes with structural homology to known pyrrolidine-carboxamide targets (e.g., elastase or kinase domains) .

- Docking Protocols : Use AutoDock Vina or Schrödinger Glide, focusing on key interactions (e.g., hydrogen bonds with the carboxamide group, π-π stacking with aromatic residues) .

Advanced: What experimental controls are essential when assessing stability under physiological conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC .

- Metabolic Stability : Use liver microsomes or S9 fractions to identify vulnerable sites (e.g., ester hydrolysis in the pyrrolidine ring) .

- Light/Oxygen Sensitivity : Store samples under inert gas (N₂/Ar) and assess photodegradation using UV-Vis spectroscopy .

Basic: How can researchers validate the reproducibility of synthesis across different laboratories?

Answer:

- Standardized Protocols : Provide detailed reaction conditions (e.g., solvent volume, stirring speed) .

- Interlab Comparisons : Share batches for cross-validation via NMR and HPLC.

- Error Analysis : Use statistical tools (e.g., RSD%) to quantify variability in yields .

Advanced: What computational tools are effective for predicting physicochemical properties (e.g., logP, solubility)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。